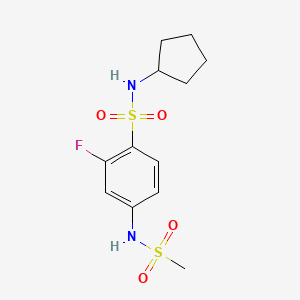![molecular formula C21H24N4O B7634928 4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide, commonly known as CTAP, is a selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.
作用机制
CTAP acts as a selective antagonist of the mu-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of mu-opioid receptor signaling, which leads to a reduction in the physiological and behavioral effects of mu-opioid receptor activation.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, inhibit reward and reinforcement, and reduce stress-induced analgesia. CTAP has also been shown to modulate immune function, gastrointestinal function, and cardiovascular function.
实验室实验的优点和局限性
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor. This allows researchers to selectively block mu-opioid receptor signaling without affecting other opioid receptors. CTAP is also relatively easy to synthesize and purify, making it readily available for scientific research.
One of the main limitations of CTAP is its relatively short half-life, which limits its usefulness in in vivo experiments. CTAP also has poor solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are a number of future directions for the use of CTAP in scientific research. One area of interest is the role of the mu-opioid receptor in the regulation of inflammation and pain. CTAP has been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a therapeutic agent for inflammatory conditions.
Another area of interest is the role of the mu-opioid receptor in addiction and substance abuse. CTAP has been shown to reduce the reinforcing effects of opioids and other drugs of abuse, and further research is needed to investigate its potential as a treatment for addiction.
Finally, CTAP may have potential as a diagnostic tool for certain medical conditions. For example, CTAP has been shown to reduce the symptoms of irritable bowel syndrome, and further research is needed to investigate its potential as a diagnostic tool for this condition.
合成方法
CTAP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-benzyl-4-(2-cyanophenyl)piperazine with N-ethyl-1,3-propanediamine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure CTAP.
科学研究应用
CTAP has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to study the effects of mu-opioid receptor activation on pain perception, reward, addiction, and stress response. CTAP has also been used to investigate the role of the mu-opioid receptor in the regulation of immune function, gastrointestinal function, and cardiovascular function.
属性
IUPAC Name |
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-23-21(26)25-13-11-24(12-14-25)16-17-7-9-18(10-8-17)20-6-4-3-5-19(20)15-22/h3-10H,2,11-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDICFTZMCAGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)

![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)